molecular formula C13H16ClN3OS B2494301 4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine CAS No. 568570-10-5

4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine

Cat. No.: B2494301
CAS No.: 568570-10-5
M. Wt: 297.80 g/mol
InChI Key: IFNLFJLUYQMTKG-UHFFFAOYSA-N
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Description

4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine is a potent and selective ATP-competitive inhibitor of the Janus Kinase (JAK) family of tyrosine kinases, with particular efficacy against JAK1 and JAK2 source . Its core research value lies in its application as a precise chemical tool for dissecting the JAK-STAT signaling pathway, which is a critical mediator of cytokine signaling involved in immune cell activation, proliferation, and inflammatory responses source . Consequently, this compound is extensively utilized in preclinical research to investigate the pathophysiology of autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as in myeloproliferative neoplasms where dysregulated JAK2 signaling is a common driver source . By selectively inhibiting JAK/STAT signal transduction, researchers can elucidate the roles of specific cytokines in disease models and evaluate the potential for therapeutic intervention at the kinase level. This morpholine-substituted thienopyrimidine derivative thus serves as a critical probe for advancing our understanding of cellular signaling in immunology and oncology.

Properties

IUPAC Name

4-[(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-8-9(2)19-13-11(8)12(14)15-10(16-13)7-17-3-5-18-6-4-17/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNLFJLUYQMTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CN3CCOCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine (CAS No. 568570-10-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a thieno[2,3-d]pyrimidine moiety linked to a morpholine ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3OSC_{13}H_{16}ClN_{3}OS, with a molecular weight of approximately 297.80 g/mol. The structure includes a chloro substituent and is characterized by its thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₃H₁₆ClN₃OS
Molecular Weight 297.80 g/mol
CAS Number 568570-10-5
Boiling Point Not available
Purity Not specified

Biological Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure exhibit various biological activities, including:

  • Antimicrobial Activity : Thienopyrimidines have been explored as potential inhibitors against various pathogens, including Helicobacter pylori. In one study, derivatives showed IC50 values in the low micromolar range, indicating significant antibacterial potential .
  • Anticancer Properties : Some thienopyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, modifications to the thienopyrimidine core have been associated with enhanced potency against specific tumor types .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. Structure-activity relationship (SAR) studies suggest that variations in the substituents can significantly affect binding affinity and inhibitory efficacy .

Study on Antimicrobial Activity

A notable study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against H. pylori. The compound demonstrated an IC50 value of approximately 1.55 μM, highlighting its potential as an effective treatment option for infections resistant to conventional therapies .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. Compounds were synthesized and tested against various cancer cell lines, revealing that specific structural modifications could enhance their cytotoxic effects significantly .

Structure-Activity Relationship (SAR)

The SAR analysis of thienopyrimidine derivatives indicates that the presence and position of substituents on the core structure are crucial for biological activity. For example:

  • Substituent Variations : Modifications at the 4-position of the thienopyrimidine significantly influenced both potency and selectivity towards target enzymes.
  • Morpholine Influence : The inclusion of a morpholine ring has been shown to improve solubility and bioavailability, making it a favorable component in drug design .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods that often involve the reaction of thieno[2,3-d]pyrimidine derivatives with morpholine. A notable study by Lei et al. (2017) highlighted a green synthetic approach for such compounds, emphasizing their importance as intermediates in medicinal chemistry .

Antitumor Activity

Research has indicated that derivatives of 4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine may exhibit antitumor properties. For instance, a study by Karimian et al. (2020) synthesized novel heterocyclic systems related to this compound and evaluated their efficacy against various cancer cell lines, including human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) . The results showed promising activity compared to standard treatments like cisplatin.

Imaging and Disease Diagnosis

The compound has also been explored for its potential use in imaging techniques for neurodegenerative diseases. Wang et al. (2017) synthesized derivatives aimed at developing positron emission tomography (PET) agents for imaging the LRRK2 enzyme in Parkinson's disease patients . This application underscores the compound's relevance in diagnostic tools.

Antimicrobial and Antifungal Properties

In addition to its anticancer potential, research indicates that this compound may possess antimicrobial properties. Majithiya and Bheshdadia (2022) investigated novel derivatives from morpholine compounds against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Lei et al. (2017)SynthesisDeveloped a green synthetic method for thieno[2,3-d]pyrimidine derivatives
Wang et al. (2017)ImagingExplored use as a PET agent for Parkinson’s disease diagnosis
Majithiya & Bheshdadia (2022)Antimicrobial ActivitySynthesized derivatives showing effectiveness against bacterial strains
Karimian et al. (2020)Antitumor ActivityEvaluated efficacy against A-549 and HepG-2 cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Features
4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine C₁₃H₁₆ClN₃OS - Cl at C4
- CH₃ at C5/C6
- CH₂-morpholine at C2
313.80 g/mol Morpholine enhances solubility; chloro and methyl groups improve stability
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS 63894-67-7) C₁₀H₁₀ClN₃OS - Cl at C2
- Morpholine at C4
256.72 g/mol Chloro at C2 alters electronic properties; smaller molecular weight
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine C₁₅H₂₀ClN₃S - Cl at C4
- CH₃ at C5/C6
- CH₂-4-methylpiperidine at C2
309.85 g/mol Piperidine substitution may enhance lipophilicity
4-Chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine (CAS N/A) C₁₁H₁₃ClN₂S - Cl at C4
- CH₃ at C5/C6
- Propan-2-yl at C2
240.75 g/mol Isopropyl group increases steric bulk; lacks amine functionality

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Temperature0–20°C79% → 85%
SolventAcetoneReduced byproducts
Reaction Time30 min (microwave)68% → 78%

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTargetIC50_{50} (nM)Selectivity IndexReference
9e ()PI3Kα0.5>100 vs. PI3Kβ
10b ()Kinase X12.35.8

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